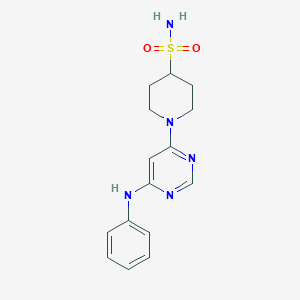![molecular formula C18H23N5O2 B7436243 [1-(6-anilinopyrimidin-4-yl)piperidin-3-yl] N,N-dimethylcarbamate](/img/structure/B7436243.png)
[1-(6-anilinopyrimidin-4-yl)piperidin-3-yl] N,N-dimethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(6-anilinopyrimidin-4-yl)piperidin-3-yl] N,N-dimethylcarbamate is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用机制
The mechanism of action of [1-(6-anilinopyrimidin-4-yl)piperidin-3-yl] N,N-dimethylcarbamate is not fully understood. However, it has been suggested that this compound may act as a kinase inhibitor, which could lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been suggested that this compound may act as an acetylcholinesterase inhibitor, which could lead to the improvement of cognitive function in Alzheimer's disease.
Biochemical and Physiological Effects
[1-(6-anilinopyrimidin-4-yl)piperidin-3-yl] N,N-dimethylcarbamate has been shown to have different biochemical and physiological effects. In vitro studies have shown that this compound has antiproliferative and proapoptotic effects on cancer cells. In vivo studies have shown that this compound has neuroprotective effects in animal models of Alzheimer's disease. This compound has also been shown to have fluorescent properties, which could be used for the detection of metal ions in biological systems.
实验室实验的优点和局限性
[1-(6-anilinopyrimidin-4-yl)piperidin-3-yl] N,N-dimethylcarbamate has several advantages and limitations for lab experiments. One of the major advantages is its potential as a drug candidate for the treatment of cancer and neurodegenerative disorders. Another advantage is its fluorescent properties, which could be used for the detection of metal ions in biological systems. One of the major limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for the study of [1-(6-anilinopyrimidin-4-yl)piperidin-3-yl] N,N-dimethylcarbamate. One of the major directions is the optimization of its therapeutic potential as a drug candidate for the treatment of cancer and neurodegenerative disorders. Another direction is the development of new fluorescent probes based on this compound for the detection of metal ions in biological systems. Further studies are also needed to fully understand its mechanism of action and to identify potential targets for drug development.
合成方法
The synthesis of [1-(6-anilinopyrimidin-4-yl)piperidin-3-yl] N,N-dimethylcarbamate has been achieved using different methods. One of the most commonly used methods involves the reaction of 6-chloro-4-(4-morpholinyl)pyrimidine with aniline in the presence of a base, followed by the reaction with 3-(dimethylamino)-1-(4-nitrophenyl)prop-1-en-1-one. Other methods involve the reaction of 6-chloro-4-(4-morpholinyl)pyrimidine with different substituted anilines in the presence of a base, followed by the reaction with different substituted 3-(dimethylamino)-1-(4-nitrophenyl)prop-1-en-1-ones.
科学研究应用
[1-(6-anilinopyrimidin-4-yl)piperidin-3-yl] N,N-dimethylcarbamate has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. This compound has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems.
属性
IUPAC Name |
[1-(6-anilinopyrimidin-4-yl)piperidin-3-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-22(2)18(24)25-15-9-6-10-23(12-15)17-11-16(19-13-20-17)21-14-7-4-3-5-8-14/h3-5,7-8,11,13,15H,6,9-10,12H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLNQVVMPLNZOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1CCCN(C1)C2=NC=NC(=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(6-anilinopyrimidin-4-yl)piperidin-3-yl] N,N-dimethylcarbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1R,2R)-2-ethylcyclopropyl]-6-fluoropyrimidin-4-amine](/img/structure/B7436177.png)
![N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide](/img/structure/B7436181.png)
![[4-(Methylamino)quinazolin-7-yl]-[3-(oxolan-2-yl)morpholin-4-yl]methanone](/img/structure/B7436191.png)
![1-(6-Oxaspiro[2.5]octan-2-yl)-3-[3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl]urea](/img/structure/B7436198.png)
![3-oxo-N-[3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B7436200.png)

![2-(dimethylsulfamoylamino)-N-[2,2-dimethyl-1-[3-(trifluoromethyl)phenyl]propyl]acetamide](/img/structure/B7436222.png)
![1-[[(4-Amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-6-yl)amino]methyl]cyclopentane-1-carboxamide](/img/structure/B7436227.png)
![2-[3-(methoxymethyl)pyrrolidin-1-yl]-N-phenyl-7H-purin-6-amine](/img/structure/B7436235.png)
![Methyl 6-[9-(dimethylamino)-3-azaspiro[5.5]undecan-3-yl]pyridazine-3-carboxylate](/img/structure/B7436241.png)
![(1-Ethoxycyclobutyl)-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7436248.png)
![1-[1-(4-ethylsulfanylphenyl)ethyl]-3-[3-(1H-1,2,4-triazol-5-yl)propyl]urea](/img/structure/B7436255.png)
![N-cyclopropyl-4-(1,3-dioxolan-2-yl)-N-[3-(2-methylphenyl)cyclobutyl]benzamide](/img/structure/B7436260.png)